(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

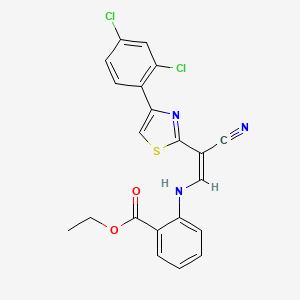

“(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate” is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a 2,4-dichlorophenyl group at position 2. The compound features a conjugated vinyl-cyano moiety and an ethyl benzoate ester at position 2 of the benzene ring (Figure 1).

Key structural attributes include:

- Thiazole core: A five-membered heterocyclic ring with sulfur and nitrogen atoms, critical for binding to biological targets.

- Cyano-vinyl linker: Stabilizes the Z-configuration and facilitates π-π stacking interactions.

- Ethyl benzoate ester: Modulates solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)16-5-3-4-6-18(16)25-11-13(10-24)20-26-19(12-29-20)15-8-7-14(22)9-17(15)23/h3-9,11-12,25H,2H2,1H3/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZKDMSPYNIFJS-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves a multi-step process. One common route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

Vinylation: The thiazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent to introduce the vinyl group.

Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction.

Esterification: Finally, the compound is esterified with ethyl alcohol to form the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced cyano derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate serves as a valuable intermediate for creating more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it an important compound for developing new chemical entities.

Biology and Medicine

The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.

- Anticancer Potential : Its structural features indicate possible interactions with biological targets relevant to cancer treatment, making it a candidate for further investigation in drug development.

Industry

In industrial applications, this compound could be utilized in:

- Material Science : The compound's unique chemical properties may enable its use in developing advanced materials such as polymers or coatings.

- Pharmaceutical Manufacturing : As a pharmaceutical intermediate, it can be pivotal in synthesizing drugs with specific therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

- Antimicrobial Studies : Research indicates that derivatives of thiazole compounds exhibit significant antibacterial activity against resistant strains of bacteria.

-

Anticancer Activity : Investigations into compounds with similar structures have shown potential as inhibitors of cancer cell proliferation.

- Study Reference : Research conducted on pyrazoles indicated that certain derivatives could effectively inhibit tumor growth .

- Material Development : The compound's properties have been explored for use in creating novel polymers with enhanced durability and functionality.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Research Findings and Trends

Halogenated Derivatives : Chlorine or bromine substituents generally enhance binding affinity to kinases (e.g., EGFR, VEGFR) compared to alkyl or methoxy groups.

Steric vs. Electronic Effects : Bulky electron-withdrawing groups improve target specificity but may reduce synthetic yields due to steric challenges.

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound notable for its potential biological activities. Its unique structural features, including a thiazole ring and a cyano group, suggest various interactions with biological macromolecules, making it a candidate for pharmaceutical research.

Chemical Structure

The compound can be represented by the following IUPAC name:

- IUPAC Name : ethyl 2-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]-benzoate

The molecular formula is , indicating the presence of chlorine, nitrogen, and sulfur within its structure. The compound's structure is crucial for understanding its biological activity.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The thiazole and cyano groups are particularly important for binding to these targets, which may lead to modulation of various cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its possible use as an antimicrobial agent.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against selected bacterial strains | |

| Enzyme Inhibition | Inhibits metabolic enzymes |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis.

Case Study: Antimicrobial Effects

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting that the compound may serve as a lead for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate?

- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing 2-amino-4-(2,4-dichlorophenyl)thiazole derivatives with ethyl 2-cyano-3-ethoxyacrylate in absolute ethanol, catalyzed by glacial acetic acid. The reaction mixture is refluxed for 4–7 hours, followed by solvent evaporation under reduced pressure and recrystallization from ethanol to isolate the product .

Q. How is the Z-configuration of the vinylamino group confirmed in this compound?

- Methodological Answer : The Z-configuration is validated using X-ray crystallography (as seen in structurally analogous compounds) and nuclear Overhauser effect (NOE) NMR spectroscopy. Crystallographic data (e.g., bond angles and torsion angles) provide unambiguous evidence of stereochemistry, while NOE correlations between the vinyl proton and adjacent substituents confirm spatial proximity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic, vinyl, cyano groups) and confirm substituent connectivity.

- FT-IR : To detect functional groups like C≡N (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).

- Mass spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

- Methodological Answer : Optimize reaction parameters such as:

- Catalyst loading : Incremental increases in acetic acid (0.5–2% v/v) enhance condensation efficiency without side-product formation.

- Reaction time : Monitor progress via TLC; extended reflux (>7 hours) may degrade sensitive cyano/vinyl groups.

- Solvent choice : Ethanol is preferred for solubility, but DMF/THF mixtures improve reactivity for sterically hindered intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity vs. MTT assays for cytotoxicity). Structural analogs with modified substituents (e.g., replacing 2,4-dichlorophenyl with 4-fluorophenyl) can isolate structure-activity relationships. Cross-validate findings using molecular docking to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase vs. human kinases) .

Q. How does the 2,4-dichlorophenyl-thiazole moiety influence the compound’s photostability and metabolic degradation?

- Methodological Answer : Perform:

- Photodegradation studies : Expose the compound to UV-Vis light (300–400 nm) and analyze degradation products via HPLC-MS. Chlorinated aromatic systems often exhibit slower photodegradation due to electron-withdrawing effects.

- Microsomal stability assays : Use liver microsomes (e.g., rat S9 fraction) to identify metabolic pathways (e.g., cytochrome P450-mediated oxidation of the thiazole ring) .

Q. What computational methods are effective for predicting regioselectivity in derivatization reactions of this compound?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electrophilic attack sites. For example, the amino group on the benzoate ring is more nucleophilic than the cyano group, favoring Schiff base formation with aldehydes. Molecular electrostatic potential (MEP) maps visualize electron-rich regions .

Methodological Challenges & Solutions

Q. How to address solubility issues in biological assays for this hydrophobic compound?

- Solution : Use co-solvents like DMSO (≤1% v/v) or prepare liposomal formulations. Alternatively, synthesize water-soluble prodrugs (e.g., phosphate esters of the benzoate group) .

Q. What precautions are necessary when handling chlorinated intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.